4-Fluorobenzyl thiocyanate
Overview
Description
4-Fluorobenzyl thiocyanate is an organic compound characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to a thiocyanate group
Safety and Hazards
4-Fluorobenzyl thiocyanate may pose several hazards. It may cause respiratory irritation, be harmful if inhaled, cause serious eye irritation, cause skin irritation, be harmful in contact with skin, and be harmful if swallowed . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
Future Directions
Thiocyanates, including 4-Fluorobenzyl thiocyanate, have broad application prospects due to their presence in natural products, synthetic drugs, and bioactive molecules . Future research may focus on improving the understanding of thiocyanate metabolism and scaling up thiocyanate degradation technologies . Additionally, β-(4-fluorobenzyl) Arteannuin B, a novel semisynthetic derivative of Arteannuin B, has been identified as a potent ER stress inducer, leading to the consistent activation of ATF-4 , indicating potential future directions in medical and pharmaceutical research.
Mechanism of Action
Target of Action
Related compounds such as 4-fluorobenzylamine have been shown to interact with enzymes like trypsin-1 .
Mode of Action
It’s worth noting that the compound’s fluorobenzyl group could potentially interact with biological targets in a manner similar to other fluorobenzyl compounds .
Biochemical Pathways
A structurally similar compound, 4-fluorobenzyl cyanide, has been shown to interact with li+ ions, affecting ion-dipole interactions and promoting coulombic attraction .
Action Environment
A structurally similar compound, 4-fluorobenzyl cyanide, has been shown to expedite interfacial kinetics in lithium-ion batteries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with potassium thiocyanate in an organic solvent such as acetone or acetonitrile. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may involve distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzyl thiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different products depending on the reagents used.
Electrophilic Addition: The benzyl group can undergo electrophilic addition reactions, particularly in the presence of strong electrophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in solvents like dimethyl sulfoxide (DMSO) or ethanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Electrophilic Addition: Reagents such as bromine or sulfuric acid under controlled temperatures.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzyl alcohols or carboxylic acids.
Electrophilic Addition: Formation of halogenated benzyl compounds.
Scientific Research Applications
4-Fluorobenzyl thiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Comparison with Similar Compounds
4-Fluorobenzyl cyanide: Similar in structure but contains a cyanide group instead of a thiocyanate group.
4-Fluorobenzyl isocyanate: Contains an isocyanate group, which imparts different reactivity and applications.
Benzyl thiocyanate: Lacks the fluorine atom, resulting in different chemical properties and reactivity
Uniqueness of 4-Fluorobenzyl Thiocyanate: The presence of both the fluorine atom and the thiocyanate group in this compound imparts unique chemical properties, such as increased reactivity and specificity in biochemical interactions. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-fluorophenyl)methyl thiocyanate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-3-1-7(2-4-8)5-11-6-10/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPKUMPACMQXGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301298188 | |
Record name | (4-Fluorophenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2740-87-6 | |
Record name | (4-Fluorophenyl)methyl thiocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2740-87-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Fluorophenyl)methyl thiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301298188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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